molecular formula C20H31NO4 B1609033 2-Nitrophenyl myristate CAS No. 59986-46-8

2-Nitrophenyl myristate

Cat. No.: B1609033
CAS No.: 59986-46-8
M. Wt: 349.5 g/mol
InChI Key: UTJSENBBKMWKKV-UHFFFAOYSA-N
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Description

It is an organic compound with the molecular formula C20H31NO4 and a molecular weight of 349.46 g/mol . This compound is primarily utilized as a substrate in enzymatic assays and other biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitrophenyl myristate typically involves the esterification of 2-nitrophenol with tetradecanoic acid (myristic acid). The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or chloroform .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification processes. These processes would likely utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of automated systems for monitoring and controlling reaction parameters would be essential for maintaining product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Nitrophenyl myristate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Nitrophenyl myristate is widely used in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-Nitrophenyl myristate primarily involves its interaction with enzymes that catalyze ester hydrolysis. The compound binds to the active site of the enzyme, where the ester bond is cleaved, resulting in the formation of 2-nitrophenol and tetradecanoic acid. This process is often used to measure enzyme activity and study enzyme-substrate interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which combines a long acyl chain with a nitrophenyl group. This combination allows it to serve as a versatile substrate in various biochemical assays and research applications. Its distinct properties make it particularly useful for studying enzyme kinetics and mechanisms .

Properties

IUPAC Name

(2-nitrophenyl) tetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO4/c1-2-3-4-5-6-7-8-9-10-11-12-17-20(22)25-19-16-14-13-15-18(19)21(23)24/h13-16H,2-12,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTJSENBBKMWKKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40401234
Record name (2-nitrophenyl) Tetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59986-46-8
Record name (2-nitrophenyl) Tetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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